N-cyclopropyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
Properties
IUPAC Name |
N-cyclopropyl-3-(3-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O2/c20-12-3-1-2-10(8-12)16-17-22-19(27)14-7-4-11(18(26)21-13-5-6-13)9-15(14)25(17)24-23-16/h1-4,7-9,13,24H,5-6H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHSKHPZWHCFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The initial step involves the cyclization of an appropriate hydrazine derivative with an alkyne to form the triazole ring.
Quinazoline Ring Formation: The triazole intermediate is then reacted with an anthranilic acid derivative under acidic conditions to form the quinazoline ring.
Introduction of the Cyclopropyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinazoline ring or the triazole moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Structural Features
The compound features a triazole ring fused with a quinazoline moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of the cyclopropyl group and the fluorophenyl substituent further enhances its pharmacological profile.
Anticancer Activity
Recent studies have indicated that N-cyclopropyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the growth of various cancer cell lines, including prostate and breast cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as NF-kB and PI3K-AKT.
Case Study: Prostate Cancer
In a study involving PC-3 prostate cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates correlated with higher concentrations of the compound. The study highlighted its potential as a therapeutic agent in prostate cancer treatment .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of pathogens. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of critical metabolic pathways.
Case Study: Bacterial Infections
In laboratory settings, this compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated effective inhibition of bacterial growth at low micromolar concentrations .
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, thereby disrupting key biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of triazoloquinazoline derivatives. A key analog, 3-(3-fluorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide (ID: E543-0395), provides a basis for structural and functional comparison .
Structural and Physicochemical Differences
| Parameter | Target Compound | E543-0395 |
|---|---|---|
| Carboxamide Substituent | Cyclopropyl | Thiophen-2-ylmethyl |
| Molecular Formula | C₁₉H₁₅FN₅O₂ (inferred*) | C₂₁H₁₄FN₅O₂S |
| Molecular Weight | ~367.36 g/mol (calculated*) | 419.44 g/mol |
| Key Functional Groups | Fluorophenyl, cyclopropyl, triazoloquinazoline | Fluorophenyl, thiophene, triazoloquinazoline |
*Inferred based on structural substitution from E543-0395.
- Substituent Effects: Cyclopropyl vs. However, the thiophene’s aromaticity may enable π-π stacking or sulfur-mediated interactions with biological targets. Electron Effects: The fluorine atom on the phenyl ring in both compounds enhances electronegativity, which could influence binding affinity to polar active sites.
Hypothesized Pharmacokinetic and Pharmacodynamic Properties
- Lipophilicity : The cyclopropyl group likely increases logP compared to the sulfur-containing thiophenemethyl group, favoring passive diffusion across lipid membranes.
- Metabolic Stability : Cyclopropyl’s strained ring resists oxidative metabolism, whereas thiophene may undergo CYP450-mediated oxidation, reducing E543-0395’s half-life .
- Target Binding : Thiophene’s sulfur atom could engage in unique interactions (e.g., sulfur-π or hydrogen bonding), while the cyclopropyl group may occupy hydrophobic pockets more efficiently.
Limitations of Current Data
The evidence lacks experimental data (e.g., IC₅₀, solubility, or in vivo efficacy) for both compounds. Further studies are required to validate these theoretical comparisons.
Biological Activity
N-cyclopropyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews its synthesis, biological activity, and pharmacological evaluations based on diverse sources.
- Molecular Formula: C19H14FN5O2
- Molecular Weight: 363.3 g/mol
- CAS Number: 1031624-16-4
Synthesis
The synthesis of this compound typically involves the formation of a triazole ring followed by cyclization to form the quinazoline structure. The process may include:
- Formation of the Triazole Ring: Reaction of hydrazine derivatives with suitable aldehydes or ketones.
- Cyclization: Subsequent reactions to form the quinazoline ring.
- Substitution Reactions: Introducing cyclopropyl and fluorophenyl groups to achieve the final structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Activity |
|---|---|---|
| Hepatocellular carcinoma (HePG-2) | 29.47 | Moderate |
| Mammary gland breast cancer (MCF-7) | 39.41 | Moderate |
| Human prostate cancer (PC3) | Not Specified | Under Evaluation |
| Colorectal carcinoma (HCT-116) | 17.35 | High Activity |
These results indicate that the compound exhibits moderate to high cytotoxicity against selected cancer cell lines, particularly HCT-116 and HePG-2 .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Cell Proliferation: Inducing apoptosis in cancer cells.
- Cell Cycle Arrest: Studies suggest that certain derivatives can arrest the cell cycle at the G2/M phase .
Pharmacological Evaluations
Various pharmacological evaluations have been conducted to assess the compound's broader biological activities:
- Antimicrobial Activity: Some derivatives have shown promising antibacterial effects against common pathogens.
- Topoisomerase Inhibition: Compounds in this class have been studied for their ability to inhibit topoisomerases, enzymes critical for DNA replication and transcription .
Case Studies
A notable study involved screening a library of compounds for their efficacy against multicellular spheroids of cancer cells. N-cyclopropyl derivatives were identified as having significant activity compared to standard chemotherapeutics .
Q & A
Q. What are the optimal synthetic routes for N-cyclopropyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide?
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the triazoloquinazoline core via cyclization of 3-benzylidene-4-oxopentanoic acid derivatives with hydrazine hydrate under reflux (ethanol, 80–100°C) .
- Step 2: Functionalization with the cyclopropylcarboxamide group via nucleophilic substitution or coupling reactions (e.g., using DMF as solvent and potassium carbonate as a base) .
- Step 3: Purification via column chromatography (ethyl acetate/light petroleum gradient) .
Key Variables: Solvent choice (ethanol or DMF), reaction time (24–72 hours), and temperature control (70–100°C) significantly impact yield (typically 55–75%) .
Q. How is the compound characterized structurally?
- Nuclear Magnetic Resonance (NMR):
- Infrared Spectroscopy (IR): Bands at 1680–1700 cm⁻¹ (C=O stretch), 1250–1350 cm⁻¹ (C-F stretch) .
- Mass Spectrometry (LC-MS): Molecular ion [M+H]+ at m/z 420–450 (exact mass depends on substituents) .
Q. What are the preliminary biological screening protocols for this compound?
- Antimicrobial Activity: Test against Staphylococcus aureus and Candida albicans using Mueller-Hinton agar (MIC determination via serial dilution) .
- Anti-inflammatory Assays: Measure inhibition of TNF-α and IL-6 in LPS-stimulated macrophages (ELISA) .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 values calculated .
Advanced Research Questions
Q. How can contradictory data on bioactivity across similar triazoloquinazolines be resolved?
- Case Example: A derivative with a 3-methylphenyl group showed potent antifungal activity (MIC = 8 µg/mL) , while a 3-fluorophenyl analog exhibited weak activity (MIC > 64 µg/mL).
- Hypothesis: Fluorine’s electron-withdrawing effects reduce membrane permeability.
- Methodological Approach:
Q. What strategies optimize yield in large-scale synthesis?
- Catalyst Screening: Replace benzyltributylammonium bromide with phase-transfer catalysts (e.g., PEG-400) to enhance cyclopropane coupling efficiency .
- Solvent Optimization: Use microwave-assisted synthesis in DMF at 120°C to reduce reaction time from 72 to 12 hours .
- Quality Control: Implement inline FTIR to monitor intermediate formation and minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
